Iron strontium oxide (Fe2Sr6O9)
Description
Iron strontium oxide (Fe₂Sr₆O₉) is a ternary oxide composed of iron (Fe), strontium (Sr), and oxygen (O). Compounds like Fe₂Sr₆O₉ are typically synthesized via solid-state reactions or thin-film deposition techniques, as inferred from studies on related strontium iron oxides . Applications may span electronic and magnetic devices, though specific functional properties require further exploration.
Properties
CAS No. |
67891-74-1 |
|---|---|
Molecular Formula |
FeOSr+3 |
Molecular Weight |
159.5 g/mol |
IUPAC Name |
strontium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/Fe.O.Sr/q+3;-2;+2 |
InChI Key |
JWGWMRUIZQFTPM-UHFFFAOYSA-N |
SMILES |
[O-2].[Fe+3].[Sr+2] |
Canonical SMILES |
[O-2].[Fe+3].[Sr+2] |
Other CAS No. |
67891-74-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Compositional Differences
Fe₂Sr₆O₉ is distinct from other strontium-iron oxides in stoichiometry and cation ratios. Key comparable compounds include:
| Compound | Formula | Structure Type | Key Cations | Purity (%) |
|---|---|---|---|---|
| Iron Strontium Oxide | Fe₂Sr₆O₉ | Undefined¹ | Sr²⁺, Fe³⁺ | — |
| Strontium-Iron-Molybdenum Oxide | Sr₂FeMoO₆ | Double Perovskite | Sr²⁺, Fe³⁺, Mo⁵⁺ | 99.95 |
| Strontium Cobalt Iron Oxide | Sr-Co-FeO | Variable² | Sr²⁺, Co²⁺/³⁺, Fe³⁺ | 99.9 |
| Strontium Chromium Oxide | SrCrO₃ | Perovskite | Sr²⁺, Cr³⁺ | 99.9 |
²Sr-Co-FeO exhibits tunable Co/Fe ratios (wt% or at%) .
Key Observations :
Ionic Radii and Bonding Considerations
Shannon’s revised ionic radii () influence lattice stability and bonding:
- Sr²⁺ : 1.18 Å (coordination number 6)
- Fe³⁺ : 0.645 Å (octahedral coordination)
- Mo⁵⁺ : 0.61 Å (octahedral coordination)
In Sr₂FeMoO₆, the Fe³⁺-O-Mo⁵⁺ bonds are shorter due to smaller Mo⁵⁺ radii, enhancing structural stability compared to Fe₂Sr₆O₉, where larger Sr²⁺ dominates the lattice . Covalency effects (e.g., Fe³⁺-O bonding) may further shorten bonds in Fe₂Sr₆O₉, as seen in other Fe-containing oxides .
Q & A
Basic: How can researchers optimize the synthesis of Fe₂Sr₆O₉ to ensure phase purity?
Methodological Answer:
To achieve phase-pure Fe₂Sr₆O₉, controlled oxidation of iron precursors is critical. For example, slow addition of oxidizing agents (e.g., hydrogen peroxide) prevents premature decomposition and ensures complete oxidation of Fe²⁺ to Fe³⁺ . Precise stoichiometric ratios of Sr and Fe precursors must be maintained, with calcination temperatures tailored to avoid unwanted secondary phases (e.g., SrFeO₃ or Fe₂O₃). Thermogravimetric analysis (TGA) can monitor mass changes during thermal treatment, while X-ray diffraction (XRD) confirms phase purity post-synthesis .
Basic: What analytical techniques are most reliable for determining oxidation states of Fe in Fe₂Sr₆O₉?
Methodological Answer:
- Titration : Redox titration with potassium permanganate (KMnO₄) quantifies Fe²⁺/Fe³⁺ ratios in acidic solutions, leveraging colorimetric endpoints for accuracy .
- X-ray Photoelectron Spectroscopy (XPS) : Directly probes Fe 2p core-level spectra to distinguish Fe²⁺ (binding energy ~709 eV) from Fe³⁺ (~711 eV) .
- Mössbauer Spectroscopy : Resolves subtle differences in hyperfine splitting patterns between Fe oxidation states, even in magnetically ordered systems .
Advanced: How can contradictions in empirical formula determination for Fe-Sr-O systems be resolved?
Methodological Answer:
Discrepancies often arise from mixed coordination complexes (e.g., Fe³⁺-oxalate vs. Fe²⁺-oxalate) or incomplete oxidation during synthesis . To resolve this:
- Combine Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Elemental Microanalysis to quantify Sr/Fe/O ratios independently.
- Use Rietveld refinement of XRD data to model crystallographic sites and occupancy, distinguishing between stoichiometric and non-stoichiometric phases .
- Validate with Neutron Diffraction to resolve light elements (e.g., oxygen) and detect vacancies .
Advanced: How do grain boundary geometries influence the electronic properties of Fe₂Sr₆O₉?
Methodological Answer:
Grain boundaries (GBs) in Fe₂Sr₆O₉ can act as charge-carrier traps or conduction pathways, depending on their crystallographic orientation.
- Electron Backscatter Diffraction (EBSD) : Maps GB misorientation angles and identifies dominant CSL (Coincident Site Lattice) values (e.g., Σ5 or Σ19), which correlate with dielectric or conductive behavior .
- Impedance Spectroscopy : Measures GB contributions to total conductivity by analyzing frequency-dependent permittivity and loss tangents .
- TEM-EDS Point Analysis : Quantifies elemental segregation at GBs, which may create space-charge regions that enhance permittivity (e.g., Sr-rich boundaries altering local band structures) .
Basic: What methods are recommended for assessing crystallinity and phase composition in Fe₂Sr₆O₉?
Methodological Answer:
- XRD with Rietveld Analysis : Quantifies phase fractions and lattice parameters, detecting impurities as low as 2-5 wt% .
- Scanning Electron Microscopy (SEM) : Reveals particle morphology and grain size distribution, critical for correlating structure with properties like catalytic activity .
- Raman Spectroscopy : Identifies vibrational modes unique to Fe-O and Sr-O bonds, distinguishing between amorphous and crystalline regions .
Advanced: How can synthesis parameters be systematically correlated with Fe₂Sr₆O₉’s catalytic or magnetic properties?
Methodological Answer:
- Design of Experiments (DoE) : Vary synthesis parameters (e.g., calcination temperature, precursor ratios) and use multivariate analysis to identify dominant factors .
- Electrochemical Testing : For catalytic applications, measure oxygen evolution reaction (OER) activity via cyclic voltammetry in alkaline media, correlating performance with Sr/Fe surface ratios .
- SQUID Magnetometry : Quantify magnetic hysteresis loops to link synthesis-induced defects (e.g., cation vacancies) with coercivity or saturation magnetization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
